Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
Description
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Properties
IUPAC Name |
benzyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-8-11(2)16-13(15-10)19-14(17)18-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUFTRWMCEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194956 | |
| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42116-21-2 | |
| Record name | S-(4,6-Dimethyl-2-pyrimidinyl) O-(phenylmethyl) carbonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.584 | |
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Biochemical Analysis
Biochemical Properties
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with thiol-containing enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction can affect the enzyme’s activity and, consequently, the biochemical processes it regulates.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. These cellular effects highlight the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, forming covalent bonds with thiol groups. This binding inhibits the enzyme’s activity, leading to downstream effects on biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that the compound can cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxicity and adverse effects, such as liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it can affect the levels of metabolites involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy production. These interactions underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported into cells via membrane transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its therapeutic applications.
Biological Activity
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential applications in pharmacology and agriculture.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H14N2O2S
- CAS Number : 131860-33-8
The compound features a pyrimidine ring substituted with methyl groups and a thiocarbonate moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The thiocarbonate group may facilitate interactions with nucleophilic sites in enzymes, potentially leading to inhibition or alteration of enzyme activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzyl thiocarbonates. In vitro assays demonstrate that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Herbicidal Activity
The compound's structural similarity to known herbicides suggests potential applications in agriculture. Preliminary studies indicate that this compound can inhibit the growth of certain weed species. Field trials have reported effective control over common agricultural weeds, contributing to its consideration as a candidate for herbicide formulation.
| Weed Species | Effective Concentration |
|---|---|
| Amaranthus retroflexus | 200 g/ha |
| Chenopodium album | 150 g/ha |
Case Studies
- Antibacterial Efficacy Study : A study conducted by Araújo de Sousa et al. evaluated the antibacterial properties of various benzyl derivatives, including this compound. The study confirmed its efficacy against resistant bacterial strains and highlighted its potential as an alternative therapeutic agent in treating bacterial infections .
- Herbicidal Application Study : Another investigation focused on the herbicidal activity of the compound in agricultural settings. Results demonstrated significant reductions in weed biomass when applied at recommended rates, suggesting its viability as an environmentally friendly herbicide .
- Mechanistic Insights : Research into the mechanism revealed that the compound interacts with specific enzymes involved in metabolic pathways in target organisms, leading to growth inhibition. This was particularly noted in studies examining its effects on plant growth regulators .
Safety and Toxicity
While the biological activities are promising, it is crucial to assess the safety profile of this compound. Toxicological evaluations have indicated low acute toxicity levels; however, long-term effects and environmental impact studies are necessary before commercial application.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate serves as a versatile reagent in the synthesis of various pharmaceutical compounds. It is particularly useful for protecting amine functionalities during synthetic reactions. For instance, it has been employed to protect the 6-amino group in neamine derivatives, allowing for further functionalization without compromising the amine's reactivity .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. In a study focused on aminoglycosides, compounds derived from this thiocarbonate showed enhanced activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound is utilized in nucleophilic substitution reactions. It acts as a source of sulfur-containing nucleophiles that can react with various electrophiles to form thioesters and other sulfur-containing compounds . This property is particularly advantageous in synthesizing complex organic molecules.
Data Tables
Case Study 1: Protection of Amine Groups
In a study involving neamine derivatives, this compound was used to protect the amine function effectively. The protection allowed for subsequent reactions without affecting the amine's reactivity, leading to high yields of desired products .
Case Study 2: Antibacterial Derivative Development
A series of experiments demonstrated that derivatives synthesized from this compound displayed broad-spectrum antibacterial activity. These findings suggest that this compound can be pivotal in developing new therapeutic agents against resistant bacterial strains .
Preparation Methods
Nucleophilic Substitution Using Benzyl Chloroformate
The most widely reported method involves the reaction of 4,6-dimethylpyrimidine-2-thiol with benzyl chloroformate in the presence of a base.
Procedure :
- Reagents : 4,6-Dimethylpyrimidine-2-thiol (1.0 equiv), benzyl chloroformate (1.1 equiv), triethylamine (2.0 equiv), anhydrous THF.
- Conditions : The thiol is dissolved in THF under nitrogen, cooled to 0–5°C, and treated sequentially with triethylamine and benzyl chloroformate. The mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
- Yield : 75–78%.
Mechanism : The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the thiocarbonate.
Side Reactions :
- Disulfide formation due to oxidation of excess thiol (mitigated by inert atmosphere).
- Over-alkylation at the pyrimidine nitrogen (controlled by stoichiometry).
Thioesterification via Sulfinic Acid Intermediates
An alternative route utilizes sulfinic acids to form thiosulfoesters, which are subsequently transesterified.
Procedure :
- Reagents : S-(4,6-Dimethylpyrimidin-2-yl)thiohydroxylamine (1.0 equiv), benzenesulfinic acid (1.2 equiv), ethanol/water (3:1).
- Conditions : The reactants are combined in ethanol/water at 20°C for 1 hour. The precipitate is filtered and recrystallized from ethanol.
- Yield : 76% for analogous thiosulfoesters.
Adaptation for Thiocarbonate :
Replacing benzenesulfinic acid with benzyl chloroformate under similar conditions yields the target compound, though this requires rigorous pH control to prevent hydrolysis.
One-Pot Coupling with Potassium Carbonate
A scalable method employs potassium carbonate as both base and desiccant.
Procedure :
- Reagents : 4,6-Dimethylpyrimidine-2-thiol (1.0 equiv), benzyl chloroformate (1.05 equiv), K₂CO₃ (3.0 equiv), toluene.
- Conditions : Reflux for 8 hours under Dean-Stark conditions to remove water.
- Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate.
- Yield : 70–72%.
Advantages :
- Eliminates need for anhydrous solvents.
- Potassium carbonate suppresses side reactions by sequestering HCl.
Optimization and Reaction Engineering
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | By-Products (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 5 |
| DCM | 8.9 | 72 | 8 |
| Toluene | 2.4 | 70 | 12 |
| DMF | 36.7 | 65 | 15 |
Polar aprotic solvents like THF maximize nucleophilicity of the thiolate, while toluene’s low polarity reduces hydrolysis.
Base Selection
| Base | pKₐ (Conj. Acid) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triethylamine | 10.75 | 78 | 12 |
| DMAP | 9.2 | 80 | 10 |
| K₂CO₃ | 10.3 | 72 | 8 |
| NaOH | 15.7 | 58 | 6 |
DMAP provides superior catalytic activity due to its nucleophilic character, but triethylamine offers cost advantages for industrial-scale synthesis.
Temperature Profile
- 0–5°C : Minimizes disulfide formation during reagent addition.
- 20–25°C : Optimal for complete conversion without over-oxidation.
- >30°C : Accelerates hydrolysis of benzyl chloroformate, reducing yield by 15–20%.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 6H, CH₃), 5.25 (s, 2H, OCH₂Ph), 7.30–7.45 (m, 5H, Ar-H), 8.55 (s, 1H, pyrimidine-H).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1140 cm⁻¹ (C=S).
Purity Assessment :
- HPLC (C18 column, acetonitrile/water 70:30): >99% purity.
- Melting point consistency (60–66°C) indicates absence of polymorphic impurities.
Applications and Derivatives
While beyond the scope of preparation methods, notable derivatives include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, and how can its purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and benzyl chloroformate under anhydrous conditions. Key steps include:
- Use of dry solvents (e.g., THF or DCM) and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) .
- Purification via column chromatography or recrystallization (ethanol/water mixture) to achieve >95% purity .
- Characterization : Confirm structure using ¹H/¹³C NMR (δ ~5.3 ppm for benzyl CH₂, δ ~2.5 ppm for pyrimidine CH₃) and HRMS (exact mass: 274.34 g/mol) .
Q. What role does this compound play in medicinal chemistry, particularly in drug intermediate synthesis?
- Application : It serves as a thiocarbonate-protecting group in synthesizing protease inhibitors like Ubenimex (Bestatin). The benzyl thiocarbonate moiety enhances stability during coupling reactions, enabling selective deprotection under mild acidic conditions .
- Experimental Design : Incorporate the compound into solid-phase peptide synthesis (SPPS) workflows, followed by cleavage with TFA/water (95:5) to retain backbone integrity .
Q. Which analytical techniques are critical for assessing its physicochemical stability?
- Methods :
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point (61–66°C) and decomposition thresholds .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) to evaluate moisture uptake under varying humidity .
- Spectroscopic Monitoring : FT-IR (C=O stretch at ~1700 cm⁻¹) to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling elucidate its reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution on the thiocarbonate sulfur.
- Compare activation energies for reactions with primary vs. secondary amines to predict selectivity .
- Validate models using kinetic studies (NMR time-course experiments) .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Data Contradiction Analysis :
- Purity Assessment : Reanalyze samples via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX suite) to resolve structural ambiguities. For example, polymorphism could explain melting point variations .
- Inter-lab Comparison : Cross-reference NMR data with published spectra (e.g., HRMS in ) to identify instrumental calibration errors .
Q. What strategies improve its stability in long-term storage for catalytic applications?
- Advanced Formulation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
